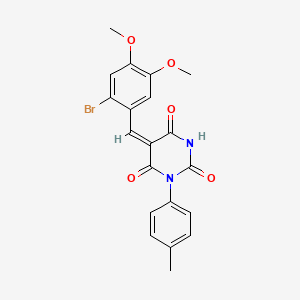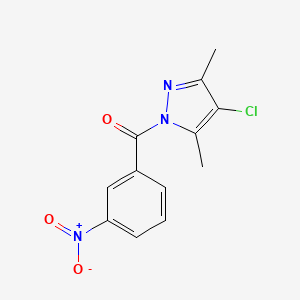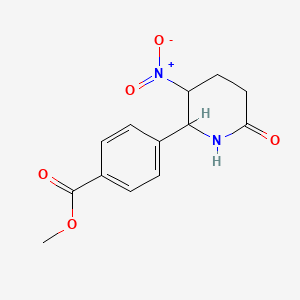
N,N'-1,8-naphthalenediyldi(2-furamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,8-naphthalenediyldi(2-furamide), commonly known as NDI, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule has a unique structure that makes it an excellent candidate for use in different research areas.
作用機序
The mechanism of action of NDI is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. NDI has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can enhance cognitive function. NDI has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
NDI has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that NDI can inhibit the growth of cancer cells and bacteria. NDI has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that NDI can enhance cognitive function and reduce anxiety in animal models.
実験室実験の利点と制限
NDI has several advantages for use in lab experiments, including its unique structure, high purity, and stability. NDI is also relatively easy to synthesize using standard methods. However, NDI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on NDI. One potential area of research is the development of NDI-based organic semiconductors for use in electronic devices. Another potential area of research is the development of NDI-based fluorescent probes for imaging cellular structures. Additionally, further studies are needed to fully understand the mechanism of action of NDI and its potential therapeutic applications for various diseases.
合成法
NDI can be synthesized using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing NDI. This reaction involves the coupling of 1,8-dibromo-naphthalene with 2-furanylboronic acid in the presence of a palladium catalyst. The reaction yields NDI as a white crystalline solid, which can be purified using standard techniques.
科学的研究の応用
NDI has been extensively studied for its potential applications in various research fields, including materials science, organic chemistry, and biology. In materials science, NDI is used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic chemistry, NDI is used as a model compound for studying the reactivity and selectivity of different chemical reactions. In biology, NDI is used as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for various diseases.
特性
IUPAC Name |
N-[8-(furan-2-carbonylamino)naphthalen-1-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-9-3-11-25-16)21-14-7-1-5-13-6-2-8-15(18(13)14)22-20(24)17-10-4-12-26-17/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXKUJMVDVRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)

![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5195576.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)


![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)
![2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5195616.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene)](/img/structure/B5195624.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195632.png)
![2-methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5195637.png)